![molecular formula C14H14N4O3 B4856083 5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4856083.png)
5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The resulting chalcone is then reacted with 1H-1,2,4-triazol-5-amine in the presence of a base like triethylamine in dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent.
Biological Studies: It is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Pharmacological Research: The compound is explored for its potential to inhibit specific enzymes or pathways involved in disease processes.
Agriculture: It has applications as a herbicide and fungicide due to its biological activity against various plant pathogens.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct biological activities and chemical properties compared to other similar compounds. This structural feature may enhance its potency and selectivity in various applications .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-15-14-16-10(7-13(19)18(14)17-8)9-4-5-11(20-2)12(6-9)21-3/h4-7H,1-3H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODOUQHSQBSCMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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